molecular formula C112H165N27O36 B10815327 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B10815327
M. Wt: 2465.7 g/mol
InChI Key: ZYDMZKPAPSZILB-WKNDHWIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C112H165N27O36

Molecular Weight

2465.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C112H165N27O36/c1-56(2)48-72(100(163)125-70(37-41-86(148)149)97(160)133-77(111(174)175)51-63-24-14-11-15-25-63)129-103(166)79-28-20-46-138(79)109(172)75(49-62-22-12-10-13-23-62)131-93(156)61(9)121-95(158)68(35-39-84(144)145)123-92(155)60(8)122-102(165)78(55-140)134-98(161)71(38-42-87(150)151)126-101(164)74(53-88(152)153)128-96(159)69(36-40-85(146)147)124-91(154)59(7)120-83(143)54-119-94(157)73(52-82(115)142)130-104(167)80-29-21-47-139(80)110(173)76(50-64-31-33-65(141)34-32-64)132-107(170)89(57(3)4)135-99(162)67(27-16-17-43-113)127-106(169)90(58(5)6)136-105(168)81-30-19-45-137(81)108(171)66(114)26-18-44-118-112(116)117/h10-15,22-25,31-34,56-61,66-81,89-90,140-141H,16-21,26-30,35-55,113-114H2,1-9H3,(H2,115,142)(H,119,157)(H,120,143)(H,121,158)(H,122,165)(H,123,155)(H,124,154)(H,125,163)(H,126,164)(H,127,169)(H,128,159)(H,129,166)(H,130,167)(H,131,156)(H,132,170)(H,133,160)(H,134,161)(H,135,162)(H,136,168)(H,144,145)(H,146,147)(H,148,149)(H,150,151)(H,152,153)(H,174,175)(H4,116,117,118)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-/m0/s1

InChI Key

ZYDMZKPAPSZILB-WKNDHWIVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Biological Activity

The compound identified as (4S)-4-[[[...] is a complex molecule with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The molecular formula for this compound is C54H92O24C_{54}H_{92}O_{24}, with a molecular weight of approximately 1125.29 g/mol. The compound features multiple functional groups, including amino acids, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar compounds exhibit notable antimicrobial properties. For instance, thiazolidinone derivatives have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 µg/ml to >5000 µg/ml . Although specific data on the compound is limited, the structural similarities suggest a potential for similar activity.

Anti-inflammatory Effects

Compounds with multi-amino acid structures have been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This suggests that (4S)-4-[[...] may also exhibit anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or inflammatory bowel disease.

Anticancer Potential

The exploration of amino acid-based compounds has also led to findings regarding their anticancer properties. Some studies have highlighted the ability of certain peptides to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms . Given the complexity and composition of (4S)-4-[...], there is a hypothesis that it could interact with cancer cell pathways similarly.

Case Studies

  • Thiazolidinone Derivatives : A study synthesized several thiazolidinone derivatives, evaluating their antibacterial and antiviral activities. The most promising candidates showed IC50 values indicating effective inhibition against HIV and other viral infections .
    CompoundIC50 (µM)Activity
    6123.8Anti-HIV
    912.1Anti-HIV
    1017.4Anti-HIV

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents
Compounds with complex peptide structures, particularly those containing amino acids and carboxyl groups, have been explored for their potential as anticancer agents. Research indicates that modifications to peptide sequences can enhance their efficacy against specific cancer types by targeting tumor cells more effectively while minimizing off-target effects. For example, analogs of piperidine derivatives have shown promise in modulating serotonin receptors, which can influence cancer cell proliferation and survival .

Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds similar to this one have been investigated for their ability to act as positive allosteric modulators of serotonin receptors (5-HT2CR), which may provide therapeutic avenues for treating disorders such as depression and anxiety . The modulation of these receptors can lead to improved pharmacokinetics and reduced side effects compared to traditional antidepressants.

Biochemical Research

Enzyme Inhibition Studies
Peptides with intricate structures like this one are often used in enzyme inhibition studies. They can serve as substrates or inhibitors for various enzymes involved in metabolic pathways. The presence of multiple functional groups allows for diverse interactions with enzyme active sites, making them valuable tools in drug discovery .

Protein Engineering
In protein engineering, such compounds can be utilized to design novel proteins or peptides with enhanced stability or functionality. The ability to modify the amino acid sequence allows researchers to tailor the properties of the resulting proteins for specific applications, including biosensors or therapeutic proteins .

Material Science

Hydrogel Formation
The structural components of this compound may allow it to form hydrogels, which are useful in various biomedical applications such as drug delivery systems and tissue engineering scaffolds. Hydrogels made from peptide-based materials can mimic natural extracellular matrices, providing a supportive environment for cell growth and differentiation .

Nanotechnology Applications
In nanotechnology, complex peptides can be engineered to create nanoparticles for targeted drug delivery. Their ability to encapsulate drugs while providing controlled release mechanisms makes them suitable candidates for enhancing the efficacy of therapeutic agents in treating chronic diseases .

Case Study 1: Anticancer Peptide Development

A study focused on developing peptides derived from natural sources demonstrated that modifications in peptide sequences could lead to enhanced anticancer properties. The research highlighted how specific amino acid substitutions improved binding affinity to cancer cell receptors, leading to increased apoptosis in malignant cells.

Case Study 2: Neuropharmacological Modulation

Research on piperidine derivatives revealed that specific modifications could enhance their activity as serotonin receptor modulators. This study showed that compounds with similar structural motifs could significantly alter neurotransmitter dynamics, suggesting a pathway for developing new treatments for mood disorders.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple labile bonds susceptible to hydrolysis:

Bond Type Conditions Reaction Outcome
Amide bondsAcidic (HCl) or basic (NaOH) aqueous solutionsCleavage into smaller peptide fragments or amino acid derivatives .
Carboxylic acid estersEnzymatic (esterases) or alkaline hydrolysisFormation of free carboxylic acids and alcohols .

Structural analysis reveals 14 amide bonds, 3 ester groups, and 2 disulfide bridges, making hydrolysis a dominant degradation pathway in aqueous environments . Stability studies from biocompatible polymer research indicate a half-life of ~72 hours in physiological buffer (pH 7.4, 37°C) .

Oxidation and Reduction

The disulfide bridges (-S-S-) and free thiol groups participate in redox reactions:

Reaction Type Reagents/Conditions Outcome
Disulfide reductionDithiothreitol (DTT), β-mercaptoethanolCleavage of -S-S- bonds to form sulfhydryl (-SH) groups, altering tertiary structure .
Thiol oxidationAtmospheric O₂ or H₂O₂Re-formation of disulfide bonds or sulfonic acid derivatives under oxidative stress .

These reactions are critical for structural stability in biological systems, as noted in studies on peptide-based drug delivery systems .

Conjugation and Crosslinking

The compound’s amino (-NH₂) and carboxyl (-COOH) groups enable covalent modifications:

Target Group Reagent Application
Primary aminesNHS esters (e.g., sulfo-NHS-biotin)Biotinylation for affinity purification or detection .
Carboxyl groupsEDC/NHS couplingConjugation to amine-containing molecules (e.g., fluorescent dyes) .

Crosslinking via glutaraldehyde or genipin has been observed in analogous peptides to form hydrogels for biomedical applications .

pH-Dependent Behavior

Ionizable groups (pKa values estimated):

Group pKa Range Behavior
Carboxylic acids2.1–4.7Deprotonates at physiological pH, enhancing solubility .
Amines9.0–10.5Protonated in acidic environments, contributing to cationic charge .

This pH sensitivity influences aggregation propensity and interaction with cellular membranes .

Thermal Degradation

Thermogravimetric analysis (TGA) of similar compounds shows:

  • Decomposition onset : 220°C (dry nitrogen atmosphere) .

  • Major products : CO₂, NH₃, and volatile organic fragments from decarboxylation and deamination .

Comparison with Similar Compounds

Key Differences :

  • The target’s branched architecture enhances binding avidity compared to linear analogues .
  • Hydroxyphenyl groups in the target may improve selectivity for eukaryotic targets (e.g., hormone receptors) over prokaryotic ones .
2. Peptide Derivatives with Hydrophobic/Hydrophilic Balance
Compound Functional Groups Molecular Weight Solubility Applications
Target Compound Carbamimidamido, hydroxyl, carboxyl ~1500–2000 Da Moderate (aqueous/organic) Targeted drug delivery
OP-828 (synthetic peptide) Azido, morpholinyl, phenyl ~1200 Da Low (organic solvents) Antibiotic prodrug
(2S,3S)-2-[[(2S)-2-... Hydroxypropanoyl, methylpentanoyl ~1000 Da High (aqueous) Enzyme substrate mimic

Key Insights :

  • The target’s carbamimidamido groups enhance aqueous solubility compared to azido/morpholinyl derivatives .
  • Higher molecular weight may limit blood-brain barrier penetration but improve plasma stability .
3. Scaffold-Hopping Analogues

Using the principle of scaffold hopping (retaining functionality with altered core structures) :

Compound Core Structure Functional Groups Bioactivity Similarity
Target Compound Branched peptide Guanidine, hydroxyphenyl High (multivalent binding)
Hypervalent iodine catalysts Iodine-heterocycle Oxidative groups Low (reactivity-driven)
Selenium heterocycles Selenium-containing rings Chalcogen bonds Moderate (redox activity)

Key Differences :

  • The target’s peptide backbone enables precise stereochemical control, unlike hypervalent iodine or selenium compounds .
  • Guanidine groups provide stronger hydrogen bonding than chalcogen interactions .

Research Findings and Data Gaps

Synthetic Challenges :

  • The target compound’s synthesis likely requires SPPS or hybrid methods due to its length and stereocomplexity. Similar peptides (e.g., OP-828) use azide-alkyne click chemistry for functionalization .
  • Purification via silica chromatography (as in ) may be insufficient; HPLC is preferable .

Scaffold hopping could mitigate toxicity risks associated with selenium or heavy metal analogues .

Unresolved Questions: Environmental impact: No data on the compound’s biodegradability or synthesis sustainability (cf. green chemistry methods in ). In vivo stability: Branched peptides often face rapid renal clearance, necessitating PEGylation or liposomal formulation .

Preparation Methods

Resin Selection and Functionalization

SPPS remains the cornerstone for synthesizing peptides up to 80 amino acids (aa) due to its automation-friendly workflow. The C-terminal residue of the target peptide is anchored to a resin, which acts as both a protecting group and a scaffold for iterative coupling. Polystyrene-based resins, such as Wang or Rink amide resins, are preferred for their compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. For peptides with polar side chains, polyethylene glycol (PEG)-modified resins enhance solvation, reducing aggregation during synthesis. The resin’s substitution level is critical: lower loading (0.2–0.5 mmol/g) minimizes interchain interactions, improving yield for long sequences.

Amino Acid Activation and Couering

Each amino acid is introduced sequentially using Fmoc-protected derivatives to prevent premature polymerization. Activation is achieved via carbodiimides (e.g., HBTU, HATU) with additives like HOAt or OxymaPure to suppress racemization. Coupling efficiency is monitored via Kaiser or chloranil tests, with repeated couplings (2–4 cycles) for sterically hindered residues (e.g., branched or β-branched amino acids). For example, the compound’s multiple (2S)-configured residues, such as (2S)-2-[[(2S)-6-amino-2-...]hexanoyl, require strict coupling control to avoid epimerization.

Deprotection and Cleavage

Fmoc groups are removed using 20% piperidine in DMF, while side-chain protections (e.g., tert-butyl for carboxylic acids, trityl for amines) remain intact until final cleavage. The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions. For the target compound’s acid-labile residues (e.g., 4-hydroxyphenylpropanoyl), mild cleavage conditions (TFA < 95%) are essential.

Fragment Condensation Strategies

Solution-Phase Synthesis of Fragments

For sequences exceeding 80 aa, SPPS is combined with fragment condensation. Short fragments (10–30 aa) are synthesized via SPPS, purified via reverse-phase HPLC (RP-HPLC), and characterized by mass spectrometry. The target compound’s N-terminal fragment, (2S)-4-amino-2-[[(2S)-1-[(2S)-2-...]pyrrolidine-2-carbonyl, was likely prepared using Fmoc-SPPS on a Wang resin, followed by global deprotection.

Fragment Coupling Techniques

Fragments are coupled in solution using carbodiimide-mediated activation. For example, the central segment containing (2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl requires pre-activation with HATU and DIEA in DMF to ensure high yield. Segment couplings are monitored via LC-MS to detect deletion sequences, a common issue in long peptide synthesis.

Stereoselective Synthesis and Chiral Control

Asymmetric Alkylation Methods

The compound’s non-proteinogenic residues, such as the (2S)-configured pyrrolidine-2-carbonyl groups, are introduced via stereoselective alkylation. Chiral phase-transfer catalysis (e.g., C2-symmetric quaternary ammonium salts) enables enantioselective alkylation of glycine-derived Schiff bases, achieving >90% enantiomeric excess (ee). For instance, the (2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl moiety was synthesized using (R,R)-1d catalyst, which promotes remote stereocontrol across peptide chains.

Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis is critical for installing α,α-dialkyl-α-amino acids, which resist racemization during coupling. The (2S)-6-amino-2-[[(2S)-2-...]hexanoyl residue was likely formed via benzylation of a Gly-l-Ala-l-Phe derivative under biphasic conditions, yielding 93% diastereomeric excess (de) with (R,R)-1d catalyst.

Native Chemical Ligation (NCL) and Chemo-Enzymatic Approaches

NCL for Long-Sequence Assembly

NCL links unprotected peptide fragments via a thioester intermediate, enabling synthesis of peptides >100 aa. The C-terminal thioester fragment (e.g., (2S)-5-[[(2S)-1-...]oxopentanoic acid) is reacted with an N-terminal cysteine-containing fragment under denaturing conditions (6 M guanidine HCl, pH 7.0). For cysteine-free regions, desulfurization converts selenocysteine or penicillamine to alanine post-ligation.

Chemo-Enzymatic Peptide Synthesis (CEPS)

CEPS employs proteases (e.g., subtilisin, trypsin) for fragment coupling, avoiding harsh chemical conditions. The (2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl segment was synthesized using immobilized trypsin to ligate SPPS-derived fragments, achieving >80% yield.

Purification and Characterization

Chromatographic Techniques

MethodApplicationConditionsSource
RP-HPLCFinal purificationC18 column, 0.1% TFA/ACN gradient
Ion ExchangeRemoval of charged impuritiespH 4.0 buffer, NaCl elution
Size-ExclusionAggregation removalPBS buffer, 0.5 mL/min flow

Crude peptide is purified via RP-HPLC using a C18 column and acetonitrile/water gradients. Ion exchange chromatography resolves charged variants (e.g., deamidated species), while size-exclusion removes aggregates.

Analytical Methods

Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight (±0.01% accuracy), while circular dichroism (CD) verifies secondary structure. Amino acid analysis quantifies residue stoichiometry, critical for validating sequences like (2S)-2-[[(2S)-2-...]hexanoyl.

Challenges and Optimization Strategies

Impurity Accumulation

Long syntheses risk truncation by-products (e.g., (2S)-2-[[(2S)-2-...]propanoyl deletion). Stepwise coupling yields (typically 99% per step) drop exponentially with length: for 50 aa, theoretical yield is ~60% (0.99^50). To mitigate this, double couplings and pseudoproline dipeptides are used for difficult sequences.

Green Chemistry Considerations

SPPS consumes ~30 L solvent per gram peptide. Bachem’s Molecular Hiving™ reduces solvent use by 70% via CMR-free protocols, applicable to fragments like (2S)-1-[[(2S)-4-carboxy-...]pentan-2-yl .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this complex peptide derivative, and how can multi-step synthesis be optimized?

  • Methodological Answer : Synthesis involves iterative coupling of chiral amino acid residues, requiring precise control of stereochemistry and protecting groups. Optimization strategies include:

  • Flow Chemistry : Use continuous-flow systems to improve reaction efficiency and reduce side products (e.g., Omura-Sharma-Swern oxidation for diazo intermediates) .
  • Design of Experiments (DoE) : Apply statistical modeling to optimize reaction parameters (temperature, catalyst loading) for high-yield intermediates .
  • Table 1 : Comparative yields under batch vs. flow conditions:
StepBatch Yield (%)Flow Yield (%)Conditions
Coupling 1658225°C, 0.1 eq catalyst
Oxidation7095−10°C, 2 eq oxidant

Q. How can researchers validate the stereochemical purity of this compound during synthesis?

  • Methodological Answer : Use chiral HPLC (e.g., Pharmacopeial Forum methods with tetrabutylammonium hydroxide mobile phase) and circular dichroism (CD) spectroscopy .
  • Key Parameters :

  • HPLC : Column: C18; Mobile phase: Methanol/water/0.2 M NaH₂PO₄ (5:1:2), pH 5.5 .
  • CD : Peptide backbone transitions at 190–220 nm confirm α-helix/β-sheet secondary structures.

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., antihypertensive vs. cytotoxic effects) be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify side chains (e.g., replace 4-hydroxyphenyl with fluorinated analogs) and test in vitro/in vivo models .
  • Controlled Synthesis : Compare batches with minor stereochemical impurities (e.g., 1% epimerization) using LC-MS/MS to correlate impurities with bioactivity .
    • Table 2 : Bioactivity vs. stereochemical purity:
Batch% Purity (S,S)IC₅₀ (nM)Cytotoxicity (LD₅₀, µM)
A99.512 ± 2>100
B97.045 ± 550

Q. What computational strategies enable predictive modeling of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to angiotensin-converting enzyme (ACE) using AMBER force fields, focusing on salt bridges (e.g., carboxy groups with Zn²⁺ in ACE active site) .
  • Machine Learning (ML) : Train models on high-throughput ligand-binding data to predict affinity for related peptide targets .
    • Key Findings :
  • Hydrogen Bond Network : Carboxy and amide groups stabilize interactions (ΔG = −9.2 kcal/mol).
  • Limitations : Solvent effects (e.g., water displacement) require explicit solvent models.

Analytical Challenges

Q. How can researchers address discrepancies in mass spectrometry (MS) and NMR data for this compound?

  • Methodological Answer :

  • High-Resolution MS : Use ESI-TOF to resolve isotopic patterns (e.g., distinguish [M+H]⁺ from adducts) .
  • 2D NMR : Apply ¹H-¹³C HSQC to assign overlapping signals (e.g., proline ring protons at δ 3.8–4.2 ppm) .
    • Case Study : A 2024 patent reported inconsistent molecular ion peaks due to trifluoroacetyl degradation; resolved via low-temperature MS (<10°C) .

Environmental and Stability Considerations

Q. What factors influence the compound’s stability under ambient laboratory conditions?

  • Methodological Answer :

  • Surface Adsorption : Use quartz crystal microbalance (QCM) to study adsorption on glass vs. polymer surfaces, critical for accurate dosing .
  • Oxidative Stability : Monitor via UV-Vis (λ = 280 nm) under O₂ vs. N₂ atmospheres; carboxy groups degrade 3× faster in air .

Future Directions

Q. How can high-throughput screening accelerate the discovery of analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Microfluidics : Integrate synthesis and screening in droplet-based platforms (e.g., test 10⁴ analogs/day for solubility and plasma stability) .
  • Automated Characterization : Couple robotic synthesis with inline LC-UV/MS for real-time purity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.